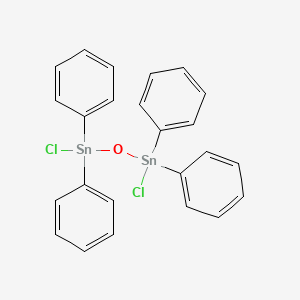
1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane: is an organotin compound characterized by the presence of two tin atoms bonded to phenyl groups and chlorine atoms. This compound is notable for its unique structure, which includes a distannoxane core, making it a subject of interest in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane can be synthesized through the reaction of triphenyltin chloride with tin tetrachloride in the presence of a suitable solvent such as benzene . The reaction typically proceeds under reflux conditions, allowing the formation of the distannoxane core.
Industrial Production Methods: organotin precursors and chlorinating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as .
Oxidation Reactions: The tin atoms can be oxidized to higher oxidation states using oxidizing agents like .
Reduction Reactions: The compound can be reduced using reducing agents such as .
Common Reagents and Conditions:
Substitution: Reagents like or under anhydrous conditions.
Oxidation: or in aqueous or organic solvents.
Reduction: or in dry solvents.
Major Products:
Substitution: Formation of with different functional groups.
Oxidation: Formation of or .
Reduction: Formation of .
Scientific Research Applications
1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Materials Science: Employed in the development of and .
Biology and Medicine: Investigated for its potential and properties.
Industry: Utilized in the production of for plastics and as a component in and .
Mechanism of Action
The mechanism of action of 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane involves its interaction with biological macromolecules and cellular components . The compound can bind to proteins and enzymes , disrupting their normal function. The tin atoms in the compound can also interact with DNA , leading to potential genotoxic effects . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form coordination complexes with various biomolecules is a key aspect of its mechanism.
Comparison with Similar Compounds
- 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
- 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
- 1,3-Dichloro-1,1,3,3-tetraphenyldisilazane
Comparison: 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane is unique due to its distannoxane core and the presence of phenyl groups . This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane and 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane are primarily used as silylating agents and have different applications in organic synthesis and materials science.
Properties
CAS No. |
23422-36-8 |
|---|---|
Molecular Formula |
C24H20Cl2OSn2 |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
chloro-[chloro(diphenyl)stannyl]oxy-diphenylstannane |
InChI |
InChI=1S/4C6H5.2ClH.O.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1-5H;2*1H;;;/q;;;;;;;2*+1/p-2 |
InChI Key |
BYAIBSZGHQGSMX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


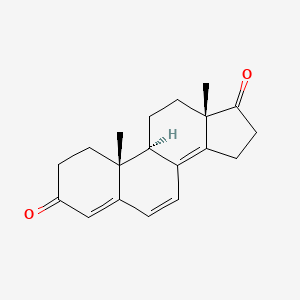
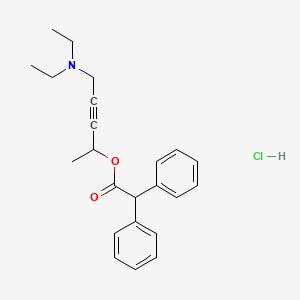

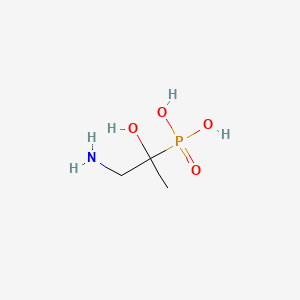
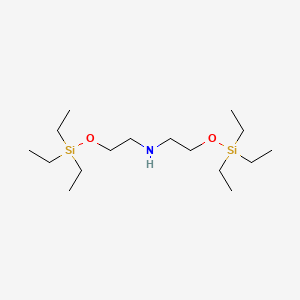

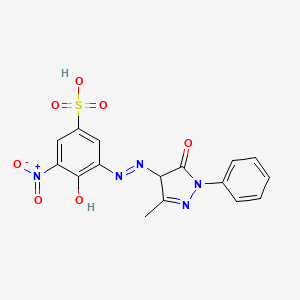
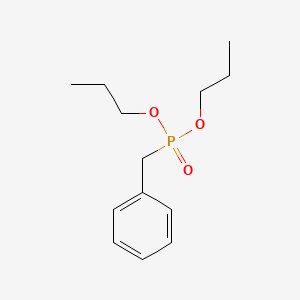
![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)



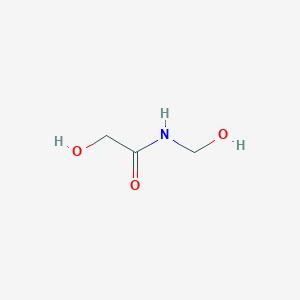
![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)
